(4-Dimethylsulfamoyl-phenoxy)-acetic acid
Description
Historical Perspectives on Aryloxyacetic Acid Derivatives in Pharmaceutical Chemistry
The history of aryloxyacetic acid derivatives is rich and varied, with their influence spanning from agriculture to medicine. The journey began in the 1940s with the discovery of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which demonstrated potent herbicidal activity by mimicking the plant growth hormone auxin. mdpi.comnih.gov This discovery revolutionized weed control and highlighted the profound biological effects of this chemical class.
Beyond their agricultural applications, aryloxyacetic acid derivatives have been explored for a wide range of pharmacological activities. researchgate.net Their structural resemblance to endogenous molecules has led to investigations into their potential as anti-inflammatory, analgesic, and diuretic agents. researchgate.net The carboxylic acid functional group is a key feature, often responsible for interactions with biological targets, but it has also been associated with challenges related to metabolism and potential toxicity. google.com The historical trajectory of this class of compounds underscores the versatility of the aryloxyacetic acid scaffold and its enduring relevance in the development of biologically active molecules.
The Role of Sulfamoyl Moieties in Modulating Molecular Interactions and Biological Activity
The sulfamoyl group (-SO₂NR₂) is a critical functional group in medicinal chemistry, valued for its ability to significantly influence a molecule's physicochemical properties and biological activity. guidechem.com This moiety is a common feature in a multitude of approved drugs, a testament to its utility in drug design.
One of the primary roles of the sulfamoyl group is its capacity to engage in hydrogen bonding. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H group (in unsubstituted or monosubstituted sulfamoyls) can act as a hydrogen bond donor. These interactions are crucial for the binding of a drug molecule to its protein target. mdpi.com
The sulfamoyl moiety is also considered a bioisostere for other functional groups, such as the carboxylic acid or phosphate (B84403) group. mdpi.com This means it can replace these groups without significantly altering the molecule's shape, allowing for the fine-tuning of its biological activity and pharmacokinetic profile. The stability of the sulfamoyl group to metabolic degradation is another key advantage, often leading to improved drug half-life. mdpi.com
Rationale and Significance of Investigating (4-Dimethylsulfamoyl-phenoxy)-acetic acid within Current Research Paradigms
The rationale for investigating this compound stems from the strategic combination of the aryloxyacetic acid core and the dimethylsulfamoyl substituent. This molecular architecture presents a compelling case for exploration within contemporary chemical biology and drug discovery programs.
The aryloxyacetic acid framework provides a well-established scaffold known to interact with various biological systems. The addition of the dimethylsulfamoyl group at the para position of the phenoxy ring is a deliberate design choice aimed at modulating the electronic and steric properties of the molecule. This substitution can influence the compound's binding affinity and selectivity for specific biological targets.
The investigation of this compound is significant for several reasons. Firstly, it represents a novel chemical entity that could possess unique biological activities, potentially leading to the discovery of new therapeutic agents. Secondly, studying this compound can provide valuable insights into the structure-activity relationships of aryloxyacetic acid derivatives, contributing to a deeper understanding of how the sulfamoyl group influences their pharmacological profiles.
Given the diverse biological roles of both the parent scaffold and the key substituent, this compound could be a candidate for screening against a wide array of biological targets, including enzymes and receptors implicated in various diseases. The findings from such investigations would not only elucidate the specific properties of this compound but also contribute to the broader knowledge base of medicinal chemistry.
Interactive Data Tables
Table 1: Physicochemical Properties of Representative Aryloxyacetic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| (4-chloro-2-Methylphenoxy)acetic acid | C₉H₉ClO₃ | 200.62 | 2.5 |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | 2.8 |
| (4-Methylphenoxy)acetic acid | C₉H₁₀O₃ | 166.17 | 1.8 |
Table 2: Key Properties of the Sulfamoyl Moiety in Drug Design
| Property | Description |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (S=O). mdpi.com |
| Bioisosterism | Can replace carboxylic acid or phosphate groups to modulate activity. mdpi.com |
| Metabolic Stability | Generally resistant to metabolic degradation, improving drug half-life. mdpi.com |
| Solubility | Can enhance the aqueous solubility of a molecule. |
| Acidity | The N-H proton is acidic, influencing the compound's pKa. |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-5-3-8(4-6-9)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQWBUEQBZWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Dimethylsulfamoyl Phenoxy Acetic Acid
Development of Efficient and Selective Synthetic Routes to the Phenoxyacetic Acid Core of (4-Dimethylsulfamoyl-phenoxy)-acetic acid
The formation of the phenoxyacetic acid core is a critical step in the synthesis of this compound. The most established and versatile method for this transformation is the Williamson ether synthesis. rsc.orgfrancis-press.com This reaction involves the coupling of a phenol (B47542) with an α-haloacetic acid or its ester derivative in the presence of a base.
A general approach involves the reaction of a substituted phenol with chloroacetic acid or its sodium salt. For instance, a patented method describes the synthesis of phenoxyacetic acid derivatives by reacting the sodium salt of a phenol with sodium chloroacetate (B1199739) in methanol (B129727) at 50°C for 10 hours. google.com The resulting product is then acidified to yield the phenoxyacetic acid. google.com Another example involves heating a mixture of p-cresol, sodium hydroxide, and chloroacetic acid to form (4-methylphenoxy)acetic acid. jocpr.com
The Williamson ether synthesis is an SN2 reaction, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide. rsc.org The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to enhance the nucleophilicity of the phenoxide. wikipedia.org Typical reaction temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org
For the synthesis of the specific phenoxyacetic acid core of this compound, the key precursor is 4-hydroxy-N,N-dimethylbenzenesulfonamide. This phenolic compound would be reacted with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a suitable base to form the corresponding ethyl (4-dimethylsulfamoyl-phenoxy)-acetate. Subsequent hydrolysis of the ester group under acidic or basic conditions would then yield the desired this compound.
Strategies for the Regioselective Introduction of the Dimethylsulfamoyl Group on the Aromatic Ring
The regioselective introduction of the dimethylsulfamoyl group onto the aromatic ring is a pivotal step in the synthesis of this compound. This can be achieved through two primary strategies: direct sulfonylation of a pre-formed phenoxyacetic acid derivative or, more commonly, by synthesizing a phenol already bearing the dimethylsulfamoyl group at the desired position, which is then used in the Williamson ether synthesis.
The precursor, 4-hydroxy-N,N-dimethylbenzenesulfonamide, is a key intermediate. Its synthesis has been described via the demethylation of 4-methoxy-N,N-dimethylbenzenesulfonamide. This reaction is carried out using aluminum chloride in benzene (B151609) under reflux conditions. After refluxing for 30 minutes, the reaction mixture is worked up with ice-water and extracted with ethyl acetate (B1210297) to yield the desired product.
Another approach involves the direct sulfonylation of a phenolic compound. The reaction of p-aminophenol with benzenesulfonyl chloride in the presence of aqueous sodium carbonate has been reported to yield N-(4-hydroxyphenyl)benzenesulfonamide. researchgate.net While this demonstrates the feasibility of sulfonylating a phenol, achieving regioselectivity on a phenoxyacetic acid molecule would be challenging due to the presence of the activating ether linkage, which could direct substitution to other positions on the aromatic ring. Therefore, the synthesis of the sulfonated phenol precursor is generally the preferred and more controlled method.
The reagent for introducing the dimethylsulfamoyl group is typically dimethylsulfamoyl chloride. This reagent reacts with amines and, in some cases, phenols to form the corresponding sulfonamides and sulfonate esters.
Optimization of Reaction Conditions for High Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a careful selection of solvents, bases, temperatures, and reaction times for both the Williamson ether synthesis and the sulfonylation steps.
For the Williamson ether synthesis, the choice of base and solvent significantly impacts the reaction's efficiency. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally lead to higher yields compared to weaker bases in protic solvents. numberanalytics.com Microwave irradiation has also been shown to accelerate the reaction and improve yields. numberanalytics.com
The following table summarizes typical conditions for the Williamson ether synthesis:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | H₂O | Reflux | 1 | - |
| KOH | H₂O | - | - | - |
| NaH | DMF | 50-100 | 1-8 | 85 |
| KOtBu | DMSO | 50-100 | 1-8 | 90 |
For the sulfonylation of phenols, reaction conditions can also be optimized. A study on the sulfonylation of various phenols with different sulfonyl chlorides demonstrated that good to excellent yields can be obtained. researchgate.net The reaction of phenol with methanesulfonyl chloride, for instance, resulted in a 97% yield. researchgate.net The use of pyridine (B92270) bases as catalysts in the sulfonylation of phenols has also been investigated, showing a nucleophilic catalytic mechanism. osti.gov
Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of greener solvents, catalyst-free conditions, and improving atom economy.
For the sulfonamide synthesis step, several environmentally benign methods have been developed. One approach describes a facile synthesis of sulfonamides in water under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride without an organic base. lookchem.com The product is isolated by simple filtration after acidification, offering excellent yields and purity. lookchem.com Another green method involves the reaction of amines and sulfonyl chlorides in water or ethanol (B145695) at room temperature.
Catalyst-free methods for sulfonamide synthesis have also been explored. For example, the condensation of sulfonamides with aldehydes can be achieved using neutral alumina (B75360) as a reusable dehydrating agent in a green and recyclable solvent like dimethyl carbonate (DMC). acs.org
In the context of the Williamson ether synthesis, greener approaches include the use of phase-transfer catalysts to improve efficiency and reduce the amount of solvent and base required. numberanalytics.com The development of catalytic Williamson ether synthesis (CWES) at high temperatures allows for the use of weaker and less toxic alkylating agents like alcohols and esters, with water being the only byproduct, thus significantly improving the atom economy. researchgate.netresearchgate.net
Novel Catalytic Systems in the Synthesis of this compound and its Precursors
The development of novel catalytic systems offers pathways to more efficient and selective syntheses of this compound and its precursors.
In the Williamson ether synthesis, transition metal catalysts such as copper(I) and palladium(0) have been shown to enhance reaction rates and minimize side reactions. numberanalytics.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. numberanalytics.com More advanced catalytic systems for ether synthesis include the use of aryl mesylates as activating groups for the phenol, which then react with alcohols in a sulfonyl-transfer reaction. nih.govresearchgate.net
For the sulfonylation step, a catalytic method for the sulfamoylation of alcohols using electron-deficient aryl sulfamates as activated group transfer reagents has been reported. lookchem.com This reaction is catalyzed by the simple organic base N-methylimidazole and proceeds under mild conditions. lookchem.com Copper-catalyzed synthesis of aryl sulfonamides from sodium sulfinates in green solvents has also been developed, proceeding via a radical coupling pathway. acs.org Furthermore, the conversion of aryl triazenes into aryl sulfonamides using sulfur dioxide as the sulfonyl source can be catalyzed by BF₃·OEt₂ or CuCl₂. rsc.org
Molecular Mechanism of Action Studies of 4 Dimethylsulfamoyl Phenoxy Acetic Acid
Identification and Characterization of Molecular Targets for (4-Dimethylsulfamoyl-phenoxy)-acetic acid
The identification of specific molecular targets is a critical step in understanding the pharmacological or biological effects of any compound. For this compound, this process would involve a series of detailed biochemical and biophysical assays.
Enzyme Inhibition/Activation Kinetics and Specificity Profiling of this compound
To date, comprehensive studies detailing the enzyme inhibition or activation kinetics specifically for this compound are not widely available in peer-reviewed literature. Research into structurally related phenoxyacetic acid derivatives has suggested potential interactions with various enzymes, but direct evidence for this specific compound is lacking. A typical investigation would involve screening the compound against a panel of enzymes to identify potential targets. Subsequent kinetic studies would then be performed on any identified targets to determine the nature and potency of the interaction.
Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available |
| Acetyl-CoA Carboxylase (ACCase) | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and serves as an example of the type of data that would be generated from enzyme inhibition studies. No such data has been found in the public domain for this compound.
Receptor Binding Affinity and Selectivity Assessments for this compound
Similarly, specific data on the receptor binding affinity and selectivity of this compound are not currently available. The structural motif of phenoxyacetic acid is present in molecules that interact with various receptors. Therefore, it is plausible that this compound could exhibit affinity for one or more receptor types. A comprehensive assessment would involve radioligand binding assays or other equivalent technologies to screen for binding against a broad panel of receptors.
Hypothetical Receptor Binding Data for this compound
| Receptor Target | Binding Affinity (Ki, nM) | Selectivity vs. Other Receptors |
|---|---|---|
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Data not available | Data not available |
| Auxin-Binding Protein 1 (ABP1) | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only. No such data has been found in the public domain for this compound.
Protein-Ligand Interaction Analysis Using Biophysical Techniques for this compound
Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are invaluable for characterizing the direct interaction between a small molecule and its protein target. These methods can provide detailed information about the binding site, the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the kinetics of binding. At present, there are no published studies employing these techniques to analyze the interaction of this compound with a specific protein target.
Cellular and Subcellular Modulatory Effects of this compound
Understanding the effects of a compound at the cellular and subcellular level is crucial for linking molecular interactions to a physiological response.
In Vitro Cellular Pathway Perturbation Analysis Induced by this compound
Investigations into how this compound perturbs cellular pathways in vitro are necessary to understand its biological function. Such studies would typically involve treating various cell lines with the compound and then using techniques like transcriptomics (e.g., RNA-seq) or proteomics to identify changes in gene expression or protein levels. This can provide insights into the cellular processes that are affected by the compound. Currently, specific data from such analyses for this compound are not available.
Elucidation of Downstream Signaling Cascades Affected by this compound in Model Cell Lines
Once a primary molecular target is identified, the next step is to elucidate the downstream signaling cascades that are affected. This often involves the use of specific antibodies to detect changes in the phosphorylation state of key signaling proteins (e.g., Western blotting) or reporter gene assays to measure the activity of specific transcription factors. For this compound, without a confirmed molecular target, the specific downstream signaling cascades it modulates remain to be determined.
Table of Compounds Mentioned
| Compound Name |
|---|
Investigation of Gene Expression and Proteomic Changes in Response to this compound
A thorough review of publicly accessible scientific literature and databases reveals a notable absence of studies specifically investigating the gene expression or proteomic changes induced by this compound. While research exists on the broader class of phenoxyacetic acids and their derivatives, detailing their impact on various biological systems, dedicated analyses tracking the global changes in gene and protein levels upon exposure to this particular compound have not been published.
Consequently, there is no available data to construct tables or detailed findings regarding its specific effects on the transcriptome or proteome. Such studies would be necessary to understand the compound's molecular mechanism of action, potential cellular targets, and affected biological pathways.
In Vitro Biotransformation and Metabolic Fate of 4 Dimethylsulfamoyl Phenoxy Acetic Acid
Characterization of Phase I Metabolites of (4-Dimethylsulfamoyl-phenoxy)-acetic acid in Hepatic Microsomal Systems
Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in hepatic microsomes. These reactions introduce or expose functional groups on the parent compound, preparing it for Phase II conjugation. For a compound like this compound, potential Phase I metabolic pathways could include hydroxylation of the aromatic ring or O-dealkylation of the acetic acid side chain. However, no specific studies have been published to confirm these or any other Phase I metabolites for this particular compound.
Identification of Phase II Conjugates of this compound in In Vitro Cellular Models
Following Phase I, or for compounds that already possess a suitable functional group, Phase II metabolism involves the conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), significantly increase the water solubility and facilitate the elimination of the compound. Given the presence of a carboxylic acid group, this compound could potentially undergo glucuronidation. The sulfonamide group might also be a site for metabolic reactions. However, without experimental data from in vitro cellular models, such as primary hepatocytes or liver cell lines, the specific Phase II conjugates of this compound remain unidentified.
Enzyme Kinetics of Key Metabolic Enzymes Involved in the Biotransformation of this compound
Understanding the enzyme kinetics, including parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is crucial for predicting the rate of metabolism and potential drug-drug interactions. These studies would identify the specific CYP isozymes or other enzymes responsible for the biotransformation of this compound and how efficiently they perform this conversion. No such kinetic data for this compound have been reported in the scientific literature.
Assessment of Potential for Enzyme Induction or Inhibition by this compound in In Vitro Assays
Chemical compounds can also interact with the metabolic enzymes themselves, either by inducing their expression (enzyme induction) or by inhibiting their activity (enzyme inhibition). Enzyme induction can lead to an accelerated metabolism of co-administered drugs, potentially reducing their efficacy. Conversely, enzyme inhibition can slow down the metabolism of other drugs, leading to increased plasma concentrations and a higher risk of toxicity. Standard in vitro assays using human liver microsomes or hepatocytes are used to assess these potentials. There is currently no published research detailing the inductive or inhibitory effects of this compound on key drug-metabolizing enzymes.
Future Research Directions and Unaddressed Challenges in the Study of 4 Dimethylsulfamoyl Phenoxy Acetic Acid
Exploration of Novel Synthetic Pathways and Derivatization Strategies for (4-Dimethylsulfamoyl-phenoxy)-acetic acid
The classical synthesis of phenoxyacetic acids typically involves the reaction of a corresponding phenol (B47542) with chloroacetic acid in the presence of a base. nih.gov While effective, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes. One promising area is the exploration of multicomponent reactions, which can construct complex molecules from simple, readily available starting materials in a single step, thereby improving atom economy. mdpi.com For instance, a one-pot telescopic process could potentially be designed for the synthesis of this compound and its analogues. mdpi.com
Furthermore, derivatization of the core this compound structure presents a significant opportunity for modulating its physicochemical and biological properties. Chemical derivatization can be employed to enhance analytical sensitivity for detection in complex biological matrices, a common challenge for short-chain carboxylic acids which often exhibit poor retention in reverse-phase liquid chromatography and low ionization efficiency in mass spectrometry. nih.gov Strategies could involve introducing specific functional groups that improve chromatographic behavior or ionization. nih.govnih.gov
Future derivatization strategies could also aim to create a library of analogues for structure-activity relationship (SAR) studies. By systematically modifying the phenoxy, acetic acid, or dimethylsulfamoyl moieties, researchers can probe the key structural features required for its biological activity. For example, synthesizing a series of analogues with different substituents on the phenyl ring could provide insights into optimizing its interactions with biological targets. researchgate.net
| Strategy | Reagent Example | Objective | Reference |
|---|---|---|---|
| Esterification of the Carboxylic Acid | Alkyl Halides (e.g., Ethyl Bromoacetate) | Creation of prodrugs; Modification of solubility and cell permeability. | mdpi.com |
| Amidation of the Carboxylic Acid | Amines with a coupling agent (e.g., EDC) | Introduce new interaction points for biological targets; Enhance analytical detection via mass spectrometry. | nih.gov |
| Substitution on the Aromatic Ring | Electrophilic Aromatic Substitution Reagents | Probe structure-activity relationships (SAR); Modulate electronic properties and binding affinity. | researchgate.net |
| Modification of the Sulfonamide Group | Varying the amine component | Investigate the role of the sulfonamide group in biological activity; Alter hydrogen bonding capacity. |
Advanced Mechanistic Elucidation of this compound's Biological Effects at a Systems Level
While initial studies may identify a primary biological target or a specific mode of action, a comprehensive understanding requires a systems-level approach. The biological effects of a compound are rarely confined to a single pathway. Future research must aim to unravel the complex network of interactions that this compound engages in within a biological system. This involves moving beyond reductionist approaches to embrace global analyses of cellular responses.
Techniques such as transcriptomics (gene expression profiling), proteomics, and metabolomics are essential for this endeavor. For example, transcriptomic analysis can reveal global changes in gene expression induced by the compound, offering clues about the cellular pathways being perturbed. nih.gov This approach has been used to understand the mode of action of other compounds, such as synthetic auxin herbicides, which induce widespread changes in gene expression related to plant growth and stress responses. mdpi.com Similarly, investigating the microbial catabolism of related phenoxyacetic acids has revealed novel enzymatic pathways, a line of inquiry that could be relevant for understanding the environmental fate and gut microbiome interactions of this compound. nih.gov
By integrating these "omics" datasets, researchers can construct a more holistic picture of the compound's mechanism of action, identifying not only the primary target but also downstream signaling cascades and compensatory cellular responses.
Development of Sophisticated Computational Models for Predicting the Behavior and Activity of this compound
Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of a compound's properties and activities, thereby accelerating research and reducing costs. researchgate.net For this compound, the development of sophisticated computational models represents a critical future direction.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating structural or physicochemical descriptors of a series of analogues with their biological activity. This can help in designing new derivatives with enhanced potency. More advanced methods, such as machine learning and deep learning algorithms, can analyze vast datasets to predict bioactivity with high accuracy. researchgate.netplos.org For instance, models have been developed that use compound-induced gene expression profiles to predict activity in various assays, a method that could be applied to this compound. nih.gov These transcriptomics-to-activity (TAT) models leverage gene expression data from multiple concentrations to forecast compound activity in different biochemical or cellular contexts. nih.gov
These predictive models can guide the synthesis of new analogues, prioritize compounds for experimental testing, and provide insights into the molecular features that govern efficacy. researchgate.net
| Modeling Technique | Description | Application for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To hypothesize binding modes to potential protein targets and guide SAR studies. | |
| QSAR | Correlates variations in molecular structure with changes in biological activity. | To predict the activity of unsynthesized derivatives and guide the design of more potent analogues. | |
| Machine Learning / Deep Learning | Uses algorithms to learn patterns from large datasets (e.g., chemical structures, bioactivity data, gene expression). | To build predictive models for bioactivity, off-target effects, and systems-level responses. | nih.govplos.org |
| Systems Biology Modeling | Integrates experimental data (omics) to model entire biological pathways and networks. | To understand the holistic impact of the compound on cellular function and predict emergent behaviors. | researchgate.net |
Investigation of Potential Cross-Target Reactivity and Polypharmacology of this compound
A significant challenge in chemical biology and drug discovery is the fact that many compounds interact with multiple biological targets. This phenomenon, known as polypharmacology, can be responsible for both therapeutic efficacy and unintended side effects. nih.gov A crucial and unaddressed area of research for this compound is the systematic investigation of its potential cross-target reactivity.
Future studies should employ broad-based screening approaches to build a comprehensive target profile for the compound. This can be achieved through a combination of in vitro biochemical assays against diverse panels of proteins (e.g., kinases, proteases, GPCRs) and cell-based phenotypic screening.
Computational models can also play a predictive role in identifying potential off-target activities. nih.gov By comparing the structure of this compound to known ligands for various targets, potential interactions can be flagged for experimental validation. Understanding the polypharmacology of this compound is essential for a complete assessment of its biological activity profile and for identifying any potential liabilities or new therapeutic opportunities. nih.gov This comprehensive approach will provide a much clearer understanding of the compound's specificity and its broader biological context.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (4-Dimethylsulfamoyl-phenoxy)-acetic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves nucleophilic substitution of dimethylsulfamoyl chloride with 4-hydroxyphenylacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization focuses on yield improvement by adjusting solvent polarity, temperature, and stoichiometry .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification often uses column chromatography with gradients of ethyl acetate/hexane. Yield optimization may require iterative adjustments of reagent ratios .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection at λ~230–280 nm (common for aromatic acetic acids) .
- NMR : Confirm substitution patterns (e.g., dimethylsulfamoyl group at C4 via ¹H/¹³C NMR shifts) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .
Q. What are the standard protocols for solubility testing in different solvents?
- Procedure : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, water) at 25°C. Centrifuge and quantify supernatant concentration via UV-Vis spectrophotometry at λ_max (e.g., 230–280 nm) .
- Data Interpretation : Compare solubility profiles to predict formulation compatibility or crystallization strategies .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use consistent cell lines (e.g., HEK293 for receptor binding assays).
- Control solvent concentrations (e.g., ≤0.1% DMSO) to avoid cytotoxicity .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Kinetic Assays : Measure enzyme inhibition rates under varied pH/temperature to infer mechanism (competitive vs. non-competitive) .
Q. How does environmental pH influence the compound’s stability and reactivity?
- Experimental Design :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., sulfamic acid derivatives) .
- Data Interpretation : Plot degradation half-life vs. pH to identify stability thresholds. Correlate with pKa values of functional groups (e.g., sulfamoyl and acetic acid) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Optimization :
- Quality Control (QC) : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction parameters .
- Crystallization : Use controlled cooling rates and seed crystals to ensure consistent particle size distribution .
- Case Example : Adjust dimethylsulfamoyl chloride addition rate to minimize side reactions (e.g., over-sulfonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
